4-Phenylsulfanylbutane-1-thiol
Description
4-Phenylsulfanylbutane-1-thiol is an organosulfur compound characterized by a four-carbon alkyl chain with a phenylsulfanyl (-S-C₆H₅) group at the fourth carbon and a thiol (-SH) group at the first carbon. Its molecular formula is C₁₀H₁₄S₂, and its molecular weight is 198.35 g/mol (calculated based on atomic weights). The compound’s structure enables dual reactivity: the thiol group participates in disulfide bond formation and nucleophilic substitutions, while the phenylsulfanyl moiety contributes to hydrophobic interactions and aromatic π-system reactivity.
Properties
IUPAC Name |
4-phenylsulfanylbutane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMRZQVMOMHOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylsulfanylbutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-bromobutane with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiophenol displaces the bromine atom on the butane chain to form the desired thiol compound .
Another method involves the use of thiourea as a sulfur source. In this approach, 4-bromobutane reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield 4-Phenylsulfanylbutane-1-thiol .
Industrial Production Methods
Industrial production of thiols often involves the use of elemental sulfur and organic halides. For example, the reaction of 4-bromobutane with elemental sulfur in the presence of a catalyst such as copper(I) iodide can produce 4-Phenylsulfanylbutane-1-thiol. This method is advantageous due to its simplicity and the availability of the starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Phenylsulfanylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium carbonate
Catalysts: Copper(I) iodide
Major Products Formed
Disulfides: Formed through oxidation reactions
Thioethers: Formed through substitution reactions
Scientific Research Applications
4-Phenylsulfanylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Phenylsulfanylbutane-1-thiol involves its reactivity with various biological and chemical targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is often exploited in the development of drugs and other therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 4-Phenylsulfanylbutane-1-thiol and two structurally related compounds from the evidence:
Structural and Functional Differences
- Thiol vs. Alcohol vs. Sulfonyl Chloride : The thiol group in 4-Phenylsulfanylbutane-1-thiol is more nucleophilic than the alcohol in 4-(4-Chlorophenyl)sulfanylbutan-1-ol but less reactive than the sulfonyl chloride group in 4-(Phenylsulfanyl)butane-1-sulfonyl chloride. Sulfonyl chlorides are highly electrophilic, making them suitable for forming sulfonamides or esters .
Molecular Weight and Physical Properties
- The molecular weight of 4-Phenylsulfanylbutane-1-thiol (198.35 g/mol) is lower than both analogs due to the absence of chlorine or oxygen atoms.
- Boiling points and solubility data are unavailable in the provided evidence, but the presence of polar groups (e.g., -OH, -SO₂Cl) in the analogs suggests higher solubility in polar solvents compared to the thiol derivative.
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